3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid, commonly referred to as SR 11302, is a synthetic retinoid compound. This compound is notable for its ability to inhibit the activity of activator protein-1 (AP-1) without activating retinoic acid response elements. Its potential therapeutic applications are particularly significant in cancer research, where it has shown promise in modulating gene expression and inhibiting tumor growth.
The compound is cataloged under the Chemical Abstracts Service number 160162-42-5 and has been extensively studied within scientific literature. Its molecular formula is C26H32O2, and it has a molecular weight of approximately 376.5 g/mol.
3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid is classified as a synthetic retinoid. Retinoids are compounds that are chemically related to vitamin A and are involved in various biological processes including cell growth and differentiation.
The synthesis of 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid typically involves several organic synthesis techniques. One common method includes the use of organic solvents such as dimethyl sulfoxide (DMSO) at concentrations exceeding 10 millimolar. The solution may be warmed to 37°C or subjected to ultrasonic agitation to achieve higher concentrations.
The preparation process often requires careful control of reaction conditions to ensure high yield and purity. Reaction monitoring can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC) to assess the progress and success of the synthesis.
The molecular structure of 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid features multiple functional groups that contribute to its biological activity. The compound contains a long carbon chain with several double bonds (tetraenoic acid), which is characteristic of retinoids.
Key structural data include:
3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid primarily interacts with AP-1 transcription factors. The compound selectively inhibits AP-1 activity by binding to retinoic acid receptor alpha and gamma but does not interact with retinoic acid receptor beta or retinoid X receptor alpha.
The inhibition mechanism involves competitive binding at the receptor sites that modulate gene expression related to cell proliferation and differentiation. The specificity of SR 11302 for certain receptors suggests potential for targeted therapeutic applications.
The mechanism of action for 3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexenyl)nona-2,4,6,8-tetraenoic acid involves its ability to inhibit AP-1 mediated transcriptional activation. By binding to specific receptors without activating them fully, the compound effectively downregulates pathways associated with tumor growth and survival.
Research indicates that compounds like SR 11302 can alter gene expression profiles in cancer cells leading to reduced proliferation rates and increased apoptosis in certain cancer types. This mechanism highlights its potential as an anti-cancer agent.
3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexenyl)nona-2,4,6,8-tetraenoic acid is a solid at room temperature with a characteristic color that may vary based on purity.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and air exposure. It is soluble in organic solvents such as DMSO but has limited solubility in water.
3-Methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexenyl)nona-2,4,6,8-tetraenoic acid has several applications in scientific research:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2